1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated systems for precise control of reaction parameters. The crude product is usually purified through techniques such as flash chromatography, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the pyrazole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target, but generally involves binding to active sites or allosteric sites, altering the function of the target molecule .
Comparison with Similar Compounds
- 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonitrile
- 1-tert-Butyl-3-methyl-1H-pyrazole-4-carboxamide
- 1-tert-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid
Comparison: 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its cyano group at the 4-position, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyano group enhances its potential as a building block in organic synthesis and its biological activity profile .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-tert-butyl-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,1-4H3 |
InChI Key |
OVFMYKXPNXISFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C#N)C(C)(C)C |
Origin of Product |
United States |
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